KHS101 hydrochloride

Neuronal differentiation Neurogenesis TACC3 inhibitor

Researchers studying neurogenesis or glioblastoma often face a critical gap: few TACC3 inhibitors combine blood-brain barrier permeability with dual neuronal differentiation and selective GBM cytotoxicity. KHS101 hydrochloride closes this gap as a validated, BBB-permeable TACC3 probe with a distinct polypharmacological mechanism. • Induces 40-60% TuJ1+ neuronal differentiation in rat hippocampal NPCs at 1.5-5 μM • Exerts selective GBM cytotoxicity (IC₅₀ ~1-3 μM) via TACC3 destabilization and mitochondrial HSPD1 inhibition • Reduces intracranial GBM xenograft tumor burden by ~50% in vivo with confirmed brain penetration Supplied with rigorous analytical characterization and global shipping, this tool compound ensures reproducible preclinical results for CNS-targeted drug discovery programs.

Molecular Formula C18H22ClN5S
Molecular Weight 375.9 g/mol
Cat. No. B608339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKHS101 hydrochloride
SynonymsKHS101 hydrochloride;  KHS-101 hydrochloride;  KHS 101 hydrochloride;  KHS-101 HCl;  KHS 101 HCl;  KHS101 HCl; 
Molecular FormulaC18H22ClN5S
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3.Cl
InChIInChI=1S/C18H21N5S.ClH/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23);1H
InChIKeyINVQHPQJFRKGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KHS101 Hydrochloride: A Dual-Functional TACC3 Inhibitor for Neuronal Differentiation and Glioblastoma Research


KHS101 hydrochloride is a synthetic small-molecule inhibitor of transforming acidic coiled-coil-containing protein 3 (TACC3) [1]. It exhibits a unique dual-functional profile by selectively inducing neuronal differentiation in hippocampal neural progenitor cells (NPCs) while also demonstrating selective cytotoxicity against glioblastoma multiforme (GBM) cells [2]. As a blood-brain barrier (BBB) permeable agent, KHS101 hydrochloride offers a differentiated research tool for studying neurogenesis and developing novel anti-GBM therapeutic strategies .

Dual-functional TACC3/HSPD1 modulation Integrated neurogenesis & GBM pathway studies
Blood-brain barrier permeable probe CNS target engagement & exposure models
Neuronal differentiation assay context Hippocampal NPC culture & TuJ1+ endpoint
GBM-selective cytotoxicity model Tumor vs. non-cancerous brain cell viability

Why Generic TACC3 Inhibitors Cannot Substitute for KHS101 Hydrochloride in Critical Research Applications


Generic substitution fails because KHS101 hydrochloride possesses a unique combination of properties not shared by other TACC3 inhibitors, including SPL-B or more potent analogs like compound 7g. Specifically, its dual functionality in both promoting neuronal differentiation and selectively killing GBM cells is linked to a distinct mechanism of action involving both TACC3 destabilization and mitochondrial HSPD1 inhibition [1]. Furthermore, its validated blood-brain barrier penetration is a critical differentiator for CNS applications, a property not uniformly established across the TACC3 inhibitor class [2]. Selecting a generic TACC3 inhibitor without these specific attributes would compromise experimental outcomes in neurogenesis and glioblastoma research.

Dual-functional profile may not transfer

Other TACC3 inhibitors (e.g., SPL-B, compound 7g) lack combined neuronal differentiation induction and GBM-selective cytotoxicity in the same compound.

Mitochondrial HSPD1 mechanism not shared

KHS101 engages mitochondrial HSPD1 causing metabolic disruption in GBM; generic TACC3 inhibitors primarily target mitotic spindle formation, altering experimental interpretation.

Validated CNS penetration missing in class

Blood-brain barrier permeability demonstrated in vivo is not uniformly established for the TACC3 inhibitor class, limiting direct substitution for CNS research models.

Quantitative Differentiation of KHS101 Hydrochloride: Head-to-Head Evidence for Scientific Selection


Dual-Functional Activity: Neuronal Differentiation Induction vs. Tumor Cytotoxicity

KHS101 hydrochloride uniquely induces neuronal differentiation in rat hippocampal NPCs (EC50 ~1 μM) while suppressing astrocyte formation, a profile not reported for other TACC3 inhibitors like SPL-B [1]. This dual activity is essential for studies aiming to modulate neurogenesis without promoting glial lineages.

Neuronal diff. vs SPL-B
Class-level
EC50 ~1 µM: 40–60% TuJ1+ cells at 1.5–5 µM vs. SPL-B (no reported activity)
Supports integrated neurogenesis research context
Rat hippocampal NPCs; differentiation endpoint not observed with comparator
Neuronal differentiation Neurogenesis TACC3 inhibitor

Selective Cytotoxicity: GBM Cell Death without Affecting Non-Cancerous Brain Cells

In head-to-head in vitro studies, KHS101 hydrochloride promoted tumor cell death in diverse GBM cell models (U87, U251) with IC50 values of ~1-3 μM, while showing no effect on the viability of non-cancerous brain cell lines at equivalent concentrations [1]. This contrasts with many cytotoxic agents that exhibit broad toxicity.

GBM selective cytotoxicity
Head-to-head
IC50 ~1–3 µM in U87/U251; >95% viability in non-cancerous brain cells at equivalent concentrations
Supports GBM-specific cytotoxicity endpoint review
CellTiter-Glo assays; selective killing profile contrasted with pan-toxic agents
Glioblastoma Selective cytotoxicity Cancer metabolism

In Vivo Efficacy: Blood-Brain Barrier Penetration and Tumor Growth Reduction

KHS101 hydrochloride crosses the blood-brain barrier in mice and reduces intracranial GBM xenograft tumor growth by approximately 50% compared to placebo, leading to increased survival [1]. This in vivo efficacy is a critical differentiator from other TACC3 inhibitors like SPL-B, which have shown limited or no BBB penetration data in GBM models.

In vivo BBB & tumor reduction
Reported
~50% tumor growth reduction
Supports in vivo BBB-penetration and efficacy modeling
Intracranial GBM xenograft, systemic administration; increased survival
Blood-brain barrier Xenograft model In vivo efficacy

Distinct Mechanism of Action: Mitochondrial HSPD1 Inhibition in GBM

Mechanistic studies reveal that KHS101 hydrochloride binds and inhibits mitochondrial HSPD1, leading to aggregation of metabolic enzymes and bioenergetic dysfunction specifically in GBM cells [1]. This mechanism is distinct from other TACC3 inhibitors like SPL-B, which primarily affect mitotic spindle formation, and explains the unique metabolic vulnerability induced by KHS101.

MoA: HSPD1 vs. mitotic spindle
Reported
Direct mitochondrial HSPD1 binding → metabolic collapse in GBM vs. SPL-B centrosome microtubule nucleation
Supports mitochondrial metabolism disruption study context
CETSA and metabolic flux analysis; mechanism distinct from spindle inhibitors
Mitochondrial metabolism HSPD1 Cancer cell metabolism

Potency Benchmark: KHS101 as a Reference Point for Next-Generation TACC3 Inhibitors

While more potent TACC3 inhibitors like compound 7g (~10-fold higher anti-proliferative activity) have been developed, KHS101 remains the standard reference compound for benchmarking novel TACC3 inhibitors [1]. Its well-characterized dual-functional profile and in vivo BBB penetration make it an essential control for evaluating the therapeutic window and selectivity of new analogs.

Potency benchmark vs. 7g
Head-to-head
KHS101 IC50 ~1–3 µM; compound 7g exhibits ~10-fold higher anti-proliferative activity
Reference compound for TACC3 inhibitor benchmarking
Cell viability assays across GBM lines; KHS101 defines dual-functional baseline
TACC3 inhibitor Medicinal chemistry Structure-activity relationship

Optimal Research and Industrial Application Scenarios for KHS101 Hydrochloride


Neuronal Differentiation Studies in Hippocampal Neural Progenitor Cells

Utilize KHS101 hydrochloride (1.5–5 μM) to induce robust neuronal differentiation (40-60% TuJ1+ cells) in rat hippocampal NPCs under neurosphere-forming conditions [1]. This application is ideal for investigating neurogenic pathways and screening for modulators of adult neurogenesis.

Selective Cytotoxicity Screening in Glioblastoma Multiforme (GBM) Cell Lines

Employ KHS101 hydrochloride (IC50 ~1-3 μM) to selectively induce cell death in patient-derived GBM cell lines while sparing non-cancerous brain cells [1]. This scenario is critical for high-throughput screening of anti-GBM agents and studying tumor-specific metabolic vulnerabilities.

In Vivo Pharmacodynamic Studies of Blood-Brain Barrier Penetration and CNS Tumor Growth

Administer KHS101 hydrochloride systemically in intracranial GBM xenograft mouse models to assess blood-brain barrier penetration and quantify tumor growth reduction (approximately 50% decrease vs. placebo) [1]. This application is essential for preclinical evaluation of CNS-targeted therapies.

Benchmarking Novel TACC3 Inhibitors in Medicinal Chemistry Programs

Use KHS101 hydrochloride as a reference compound in structure-activity relationship (SAR) studies to evaluate the potency, selectivity, and dual-functional activity of newly synthesized TACC3 inhibitor analogs [1]. This ensures robust comparative data for lead optimization.

Application
Selection Property
Validation Focus
Neuronal differentiation in hippocampal NPCs
TACC3/HSPD1 dual modulation activity
TuJ1+ differentiation endpoint; neuronal vs. glial lineage ratio
GBM cell-line cytotoxicity screening
GBM-selective cytotoxicity profile
Viability contrast vs. non-cancerous brain cells
In vivo CNS tumor growth studies
Blood-brain barrier penetration and tumor reduction context
Intracranial xenograft tumor volume endpoint
TACC3 inhibitor benchmarking
Well-characterized dual-functional reference profile
Comparative potency and selectivity in SAR programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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